molecular formula C17H12ClN3O5S B11454278 1-(2-Chloro-5-nitrophenyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone

1-(2-Chloro-5-nitrophenyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone

Cat. No.: B11454278
M. Wt: 405.8 g/mol
InChI Key: WKBGHWJCKCQMIT-UHFFFAOYSA-N
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Description

    1-(2-Chloro-5-nitrophenyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone: , is a synthetic organic compound.

  • Its chemical structure consists of a chloronitrophenyl group, an oxadiazole ring, and a sulfanyl (thioether) moiety attached to an ethanone backbone.
  • The compound exhibits interesting properties due to its diverse functional groups.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness of CNOSE:

    Remember that CNOSE is an intriguing compound with promising properties, and ongoing research may reveal additional applications and mechanisms

    Properties

    Molecular Formula

    C17H12ClN3O5S

    Molecular Weight

    405.8 g/mol

    IUPAC Name

    1-(2-chloro-5-nitrophenyl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone

    InChI

    InChI=1S/C17H12ClN3O5S/c18-14-7-6-11(21(23)24)8-13(14)15(22)10-27-17-20-19-16(26-17)9-25-12-4-2-1-3-5-12/h1-8H,9-10H2

    InChI Key

    WKBGHWJCKCQMIT-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C=C1)OCC2=NN=C(O2)SCC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

    Origin of Product

    United States

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